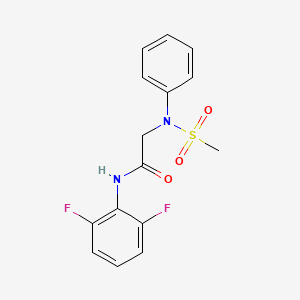

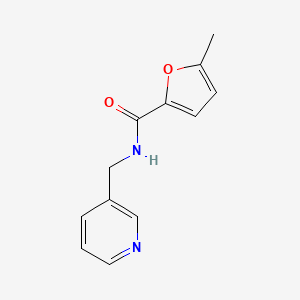

![molecular formula C14H12ClN3O3 B5850659 N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide

Vue d'ensemble

Description

N-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide, also known as ethionamide, is an antibiotic used in the treatment of tuberculosis. It was first synthesized in 1956 and has since been used as a second-line drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). Ethionamide has a similar structure to isoniazid, another drug used in the treatment of tuberculosis, but it is more effective against drug-resistant strains of the disease.

Mécanisme D'action

Ethionamide is a prodrug that is activated by the bacterial enzyme EthA. EthA converts N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide into an active form, which then inhibits the synthesis of mycolic acids. Mycolic acids are important components of the bacterial cell wall, and their inhibition leads to the disruption of the cell wall and the death of the bacterium.

Biochemical and Physiological Effects

Ethionamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of genes involved in the detoxification of reactive oxygen species, which are produced by the bacterium in response to the drug. Ethionamide has also been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and nucleic acids, which are essential for bacterial growth and replication.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide is its effectiveness against drug-resistant strains of tuberculosis. It is also relatively inexpensive and easy to synthesize. However, N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide can be toxic to the liver and can cause a number of side effects, including gastrointestinal disturbances, skin rashes, and neurological symptoms. These limitations make it difficult to use N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide in clinical settings.

Orientations Futures

There are a number of future directions for research on N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide. One area of interest is the development of new derivatives of the drug that are more effective against drug-resistant strains of tuberculosis. Another area of interest is the identification of new targets for the drug, which could lead to the development of more effective treatments for tuberculosis. Finally, research on the mechanism of action of N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide could lead to a better understanding of the biology of Mycobacterium tuberculosis and the development of new drugs to combat the disease.

Méthodes De Synthèse

Ethionamide is synthesized by the reaction of isonicotinic acid hydrazide with 4-chlorobenzoyl chloride. The reaction proceeds in the presence of a base, such as sodium hydroxide, and an organic solvent, such as chloroform or dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Applications De Recherche Scientifique

Ethionamide has been extensively studied for its antibacterial activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has been found to be effective against both drug-sensitive and drug-resistant strains of the disease. Ethionamide works by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This results in the disruption of the cell wall and ultimately, the death of the bacterium.

Propriétés

IUPAC Name |

N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c15-11-1-3-12(4-2-11)21-9-13(19)17-18-14(20)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGNOZHGQBNNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331047 | |

| Record name | N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID74373841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |

CAS RN |

139195-01-0 | |

| Record name | N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)

![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)